Zomepirac Sodium Salt-d4 Zomepirac Sodium Salt-d4
Brand Name: Vulcanchem
CAS No.: 85577-28-2
VCID: VC0106028
InChI:
SMILES:
Molecular Formula: C₁₅H₉D₄ClNNaO₃
Molecular Weight: 317.74

Zomepirac Sodium Salt-d4

CAS No.: 85577-28-2

Cat. No.: VC0106028

Molecular Formula: C₁₅H₉D₄ClNNaO₃

Molecular Weight: 317.74

* For research use only. Not for human or veterinary use.

Zomepirac Sodium Salt-d4 - 85577-28-2

Specification

CAS No. 85577-28-2
Molecular Formula C₁₅H₉D₄ClNNaO₃
Molecular Weight 317.74

Introduction

Chemical Structure and Properties

Zomepirac Sodium Salt-d4 is characterized by its deuterium labeling on specific positions of the molecule. The "d4" designation indicates that four hydrogen atoms in the benzoyl ring have been replaced with deuterium atoms, creating a compound that maintains the pharmacological properties of the parent drug while providing isotopic differentiation for analytical purposes.

Chemical Identifiers and Basic Properties

The following table summarizes the key chemical identifiers and properties of Zomepirac Sodium Salt-d4:

ParameterValue
CAS Number85577-28-2
Molecular FormulaC₁₅H₉D₄ClNNaO₃
Molecular Weight317.74 g/mol
IUPAC Name[2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxysodium
Synonyms5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic Acid Sodium Salt-d4; McN 2783-21-98-d4; Sodium Zomepirac-d4; Zomax-d4

Structural Representation and Chemical Properties

Structurally, Zomepirac Sodium Salt-d4 consists of a 1,4-dimethylpyrrole ring with a 4-chlorobenzoyl group attached at position 5 and an acetic acid sodium salt moiety at position 2. The four deuterium atoms are specifically located at positions 2, 3, 5, and 6 of the benzoyl ring.

The SMILES notation for this compound is: [2H]c1c([2H])c(C(=O)c2c(C)cc(CC(=O)O[Na])n2C)c([2H])c([2H])c1Cl

The InChI representation is: InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D;

Synthesis and Preparation

The synthesis of deuterium-labeled compounds such as Zomepirac Sodium Salt-d4 requires specialized techniques to ensure precise isotopic substitution at specific positions.

General Synthetic Approach

The synthesis typically involves replacing specific hydrogen atoms in the benzoyl ring with deuterium through controlled reaction conditions. This process requires careful selection of reaction parameters to achieve the desired isotopic substitution without altering other aspects of the molecular structure.

Solution Preparation

For research applications, Zomepirac Sodium Salt-d4 is typically prepared as a stock solution. According to laboratory protocols, it can be dissolved in appropriate solvents such as DMSO or methanol, with subsequent dilutions made according to experimental requirements. For in vivo formulations, the compound can be dissolved initially in DMSO, followed by dilution with other solvents like PEG300 and Tween 80 to achieve the desired concentration .

The following table provides guidance for preparing stock solutions of varying concentrations:

Desired ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM3.1472 mL15.7361 mL31.4723 mL
5 mM0.6294 mL3.1472 mL6.2945 mL
10 mM0.3147 mL1.5736 mL3.1472 mL

Applications in Research

Zomepirac Sodium Salt-d4 serves several important functions in scientific research, primarily related to pharmacokinetic studies and analytical chemistry.

Pharmacokinetic Studies

One of the primary applications of Zomepirac Sodium Salt-d4 is in pharmacokinetic research. The deuterium labeling allows researchers to:

  • Track the metabolism and distribution of the compound in biological systems

  • Distinguish between the administered compound and endogenous substances

  • Study drug-drug interactions with greater precision

  • Investigate metabolic pathways and biotransformation processes

The isotopic labeling is particularly valuable because deuterium atoms create a mass difference that can be detected by mass spectrometry techniques, without significantly altering the chemical behavior of the molecule.

Comparison with Other NSAIDs

As a research tool, Zomepirac Sodium Salt-d4 can be studied alongside other NSAIDs to compare pharmacological properties and mechanisms of action:

NSAIDPrimary MechanismKey FeaturesResearch Applications
Zomepirac Sodium Salt-d4Prostaglandin synthetase inhibitionDeuterium-labeled for trackingPharmacokinetic studies, metabolic tracking
Zomepirac SodiumProstaglandin synthetase inhibitionParent compoundComparative studies
Tolmetin SodiumProstaglandin synthetase inhibitionStructurally related to zomepiracComparative mechanism studies
Other NSAIDsCOX-1/COX-2 inhibitionVarious structural classesComparative efficacy and toxicity studies

Pharmacological Mechanism of Action

Prostaglandin Synthetase Inhibition

Zomepirac Sodium Salt-d4, like its non-deuterated counterpart, exerts its pharmacological effects primarily through the inhibition of prostaglandin synthetase, an enzyme crucial for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting this enzyme, Zomepirac reduces prostaglandin production, thereby alleviating inflammation and associated pain .

Historical Context of Zomepirac

Clinical Use and Withdrawal

The parent compound, Zomepirac sodium (marketed as Zomax), was introduced as an oral analgesic in the early 1980s. Despite its effectiveness in pain management, Zomepirac was withdrawn from the market in 1983 due to reports of severe allergic reactions, including anaphylaxis .

Research Legacy

Despite its discontinued clinical use, Zomepirac and its derivatives, including the deuterated form, continue to serve as important research tools. Studies have shown that Zomepirac sodium can cause immune-mediated liver injury, making it valuable for investigating mechanisms of drug-induced hepatotoxicity .

Research has identified zomepirac-S-acyl-glutathione in rat hepatocytes and bile, contributing to understanding the metabolic fate of the compound and potential mechanisms of toxicity .

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